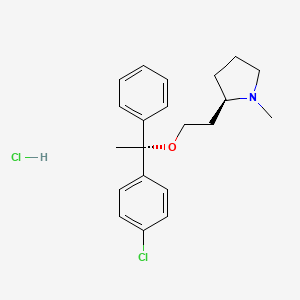
Clemastine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clemastine hydrochloride is a first-generation H1 histamine antagonist, commonly known as an antihistamine. It is used to relieve symptoms associated with allergic reactions, such as hay fever, rhinitis, and urticaria. This compound is known for its anticholinergic properties, which contribute to its drying effects and sedative side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clemastine hydrochloride involves several steps:
Starting Material: The process begins with N-methyl-2-(2-ethoxy)pyrrolidine.
Chlorination Substitution: This compound undergoes chlorination substitution to form N-methyl-2-(2-chloroethyl)pyrrolidine.
Reaction with Alcohol: N-methyl-2-(2-chloroethyl)pyrrolidine reacts with 1-(4-chlorophenyl)-1-phenylethyl alcohol under the action of sodamide to produce racemic clemastine.
Salt Formation: The racemic clemastine is then converted into clemastine succinate by adding succinic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Clemastine hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
Chlorination: Chlorinating agents such as thionyl chloride or phosphorus trichloride are used.
Substitution: Sodium amide (sodamide) is commonly used for substitution reactions.
Major Products:
Clemastine Succinate: Formed during the intermediate stages of synthesis.
Clemastine Fumarate: Another intermediate product before final conversion to this compound.
Scientific Research Applications
Clemastine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying antihistamine properties and reactions.
Biology: Investigated for its effects on histamine receptors and cellular responses.
Industry: Utilized in the formulation of over-the-counter allergy medications.
Mechanism of Action
Clemastine hydrochloride exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms such as sneezing, itching, and runny nose. The compound also exhibits anticholinergic and sedative effects, contributing to its overall therapeutic profile .
Comparison with Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar sedative and anticholinergic properties.
Chlorpheniramine: Known for its antihistamine effects but with less sedative impact compared to clemastine hydrochloride.
Loratadine: A second-generation antihistamine with fewer sedative effects.
Uniqueness: this compound is unique due to its strong anticholinergic properties and ability to cross the blood-brain barrier, making it effective in treating central nervous system disorders .
Properties
IUPAC Name |
(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO.ClH/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1H/t20-,21-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCKTGDSSBWLQE-MUCZFFFMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
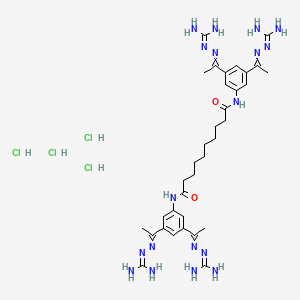
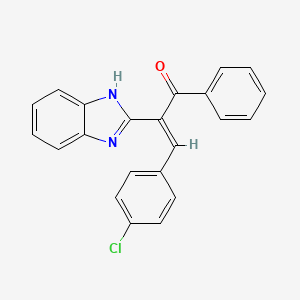
![2-[(2R)-2-amino-3-(1H-indol-3-yl)propanamido]-2-methylpropanoic acid hydrochloride](/img/structure/B10815038.png)
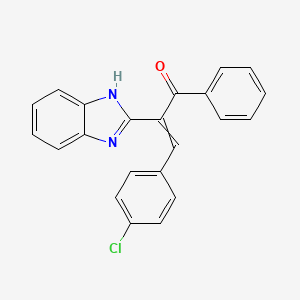
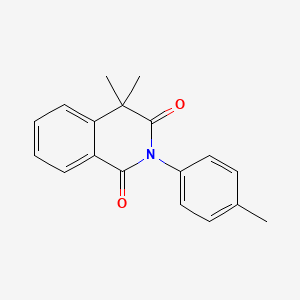
![3-(Carboxylatomethyl)-2-[3-(1-methyl-1,4-dihydroquinolin-4-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium dihydrate](/img/structure/B10815071.png)
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride](/img/structure/B10815072.png)
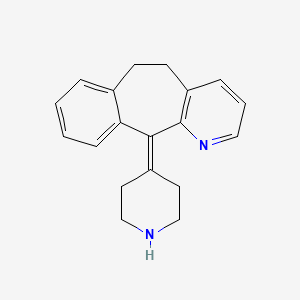
![N-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1-[3-(piperidin-4-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B10815081.png)
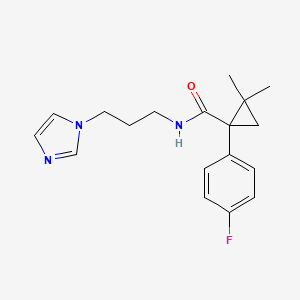
![2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid](/img/structure/B10815096.png)
![2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B10815107.png)
![sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate](/img/structure/B10815114.png)
![Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate)](/img/structure/B10815120.png)
